molecular formula C15H14N2O2 B1224236 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile CAS No. 89809-89-2

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Cat. No. B1224236
CAS RN: 89809-89-2
M. Wt: 254.28 g/mol
InChI Key: JAMQLJVXPNHYPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves multi-component reactions that allow for the efficient assembly of the pyran core. For example, compounds with similar structures have been synthesized through reactions involving benzylidenemalononitrile and various catalysts, highlighting the versatility and adaptability of these synthesis strategies in generating complex heterocyclic compounds (Ahmed, Kandeel, Abbady, & Youssef, 2002).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined, showcasing the planarity of the pyran ring and the specific dihedral angles between the pyran and phenyl rings, which contribute to the molecule's overall conformation and reactivity (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2016).

Chemical Reactions and Properties

The reactivity of compounds similar to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be attributed to the presence of multiple functional groups. These compounds undergo various chemical reactions, including cyclocondensation and reactions with chloroacetyl chloride, which are key in synthesizing novel derivatives with potential biological activities (Hai, Thanh, Le, Thuy, & Tung, 2017).

Scientific Research Applications

X-ray Crystallography

The compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and its derivatives have been synthesized and analyzed using X-ray crystallography. The structures of these compounds, defined by specific bond angles and distances, were elucidated through this technique, which provides a detailed understanding of the molecular structure and intermolecular interactions. This analysis contributes to the broader field of organic chemistry by characterizing new organic carbonitriles and studying their crystal structures (Sharma et al., 2016).

Synthesis of Derivatives

Research has focused on the synthesis of various derivatives of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, exploring the chemical reactivity and potential applications of these compounds. For instance, the compound has been used as a precursor in synthesizing pyrazoles, pyrimidines, and azolopyrimidine derivatives. These chemical transformations often utilize multicomponent reactions (MCRs), showcasing the versatility of the compound in organic synthesis (Ali et al., 2016).

Corrosion Inhibition

Studies have investigated the potential of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile derivatives as corrosion inhibitors. The compounds exhibit promising properties in protecting materials like C-Steel against corrosion, especially in acidic environments. This application is significant in the field of materials science and engineering, where the prevention of material degradation is crucial (Abdel Hameed et al., 2020).

properties

IUPAC Name

5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9(18)13-10(2)19-15(17)12(8-16)14(13)11-6-4-3-5-7-11/h3-7,14H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMQLJVXPNHYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377798
Record name 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

CAS RN

89809-89-2
Record name 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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